Roxindole hydrochloride(cas 108050-82-4) is a dopamine D2 autoreceptor agonist, with affinity for D3, D4 and 5-HT1 receptors (pKi values are 8.55, 8.93, 8.23, 9.42, 6.00 and 7.05 for human D2, D3, D4, 5-HT1A, 5-HT1B and 5-HT1D receptors). Inhibits 5-HT uptake and is antidepressant in vivo.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DNA-dependent Protein Kinase Inhibitor VX-984 is an ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PK), with potential sensitizing and enhancing activities for both chemo- and radiotherapies. Upon administration, DNA-PK inhibitor VX-984 binds to and inhibits the catalytic subunit of DNA-PK, thereby interfering with the non-homologous end joining (NHEJ) process and preventing repair of DNA double strand breaks (DSBs) caused by ionizing radiation or chemotherapeutic treatment. This increases chemo- and radiotherapy cytotoxicity and leads to enhanced tumor cell death. The enhanced ability of tumor cells to repair DSBs plays a major role in the resistance of tumor cells to chemo- and radiotherapy; DNA-PK plays a key role in the NHEJ pathway and DSB repair.
Selective inhibitor of HDAC6; inhibits the second deacetylase domain (DD2). Does not inhibit HDAC6 histone deacetylase activity; reversibly inhibits α-tubulin deacetylation. Increases α-tubulin acetylation levels with no effect on histone acetylation or cell cycle progression.
High affinity, selective metabotropic glutamate receptor type 1 (mGlu1) antagonist. Binds an allosteric site of the rat mGlu1 receptor with a Ki of 4.8 nM. Inhibits mGlu1-mediated inositol phosphates production (IC50 = 8.6 nM in rat cerebellar granule cells). Neuroprotective in vivo.
Potent neuropeptide Y (NPY) Y5 receptor antagonist (IC50 values are 5.4, > 1000, > 10 000 and > 10 000 nM at Y5, Y1, Y2 and Y4 receptors respectively) that displays no affinity for a wide range of other receptors. Does not produce a conditioned taste aversion, suppress sodium appetite or cause pica in rats. Significantly inhibits NPY-induced feeding but not through blockade of Y5 receptors.
Potent, orally active dipeptidyl peptidase (DPP)-IV inhibitor (Ki = 11 nM, IC50 = 14 nM) that displays > 15 000-fold selectivity over DPP-II and a range of proline-cleaving proteases. Exhibits antidiabetic activity in vivo; improves glucose tolerance, increases glucagon-like peptide 1 (GLP-1) and insulin levels, augments insulin secretion and GLUT2 levels, and reduces (preserves) islet size.
Selective RXR modulator (Ki values are 3, 9 and 11 for RXRα, RXRβ and RXRγ respectively). Displays poor binding affinity for RAR isoforms (Ki values are 2746, 3516 and >10,000 nM for RARα, RARβ and RARγ respectively). Binding to RXR results in selective activation of RXR:PPARγ, RXR:PPARα and RXR:PPARδ heterodimers.